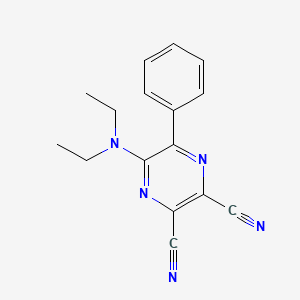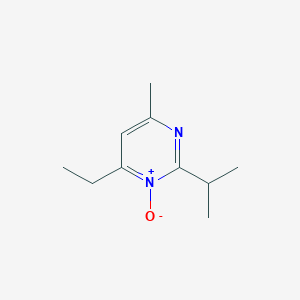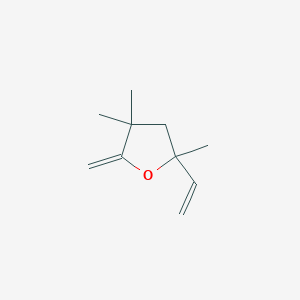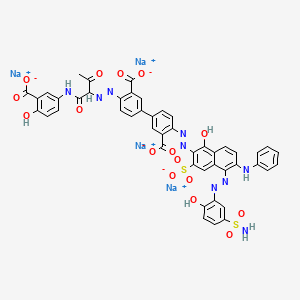![molecular formula C12H9Cl3O2 B14480207 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one CAS No. 64745-57-9](/img/structure/B14480207.png)
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one is a chemical compound with a complex structure that includes a five-membered oxolan ring and a trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolane with 2,3,5-trichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxolan-2-one ring. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the replacement of the trichlorophenyl group with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-methylidene-oxolan-2-one
- 2,3,5-Trichlorophenyl derivatives
Uniqueness
5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one is unique due to its specific combination of a five-membered oxolan ring and a trichlorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
64745-57-9 |
|---|---|
Fórmula molecular |
C12H9Cl3O2 |
Peso molecular |
291.6 g/mol |
Nombre IUPAC |
5-methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C12H9Cl3O2/c1-6-2-8(12(16)17-6)3-7-4-9(13)5-10(14)11(7)15/h3-6H,2H2,1H3 |
Clave InChI |
VZUKMUICNFNPRC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC2=C(C(=CC(=C2)Cl)Cl)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


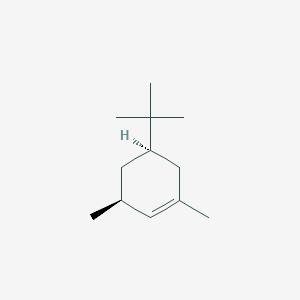
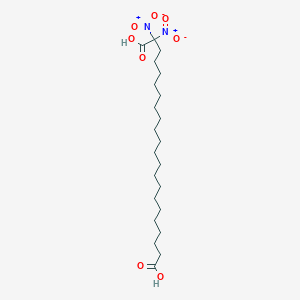
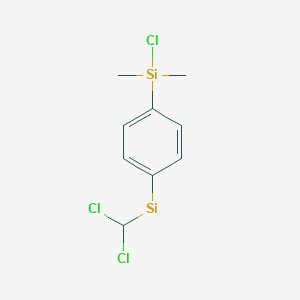
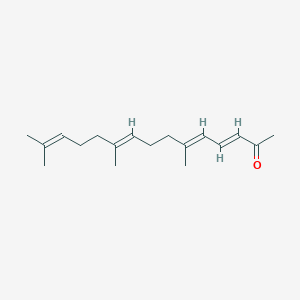
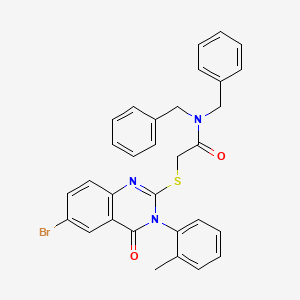
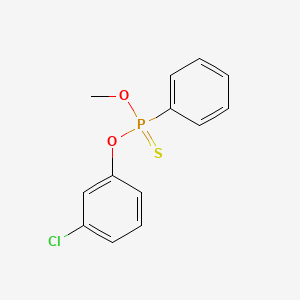


![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
